endo-3a,4,7,7a-Tetrahydro-4,7-methanoinden-1-one
Description
Chemical Structure: endo-3a,4,7,7a-Tetrahydro-4,7-methanoinden-1-one (CAS 5530-96-1) is a bicyclic ketone featuring a fused cyclopentene and cyclohexene ring system with a ketone group at the 1-position. Its structure includes a strained cyclopentenone unit, confirmed by $^{13}\text{C}$ NMR (carbonyl peak at 208.1–210.5 ppm) and IR spectroscopy .
Properties
CAS No. |
5530-96-1 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]deca-4,8-dien-3-one |
InChI |
InChI=1S/C10H10O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-4,6-8,10H,5H2 |
InChI Key |
USCIQHADNYEBHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C=CC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-3a,4,7,7a-Tetrahydro-4,7-methanoinden-1-one typically involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by a series of reduction and oxidation steps . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) are often used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: endo-3a,4,7,7a-Tetrahydro-4,7-methanoinden-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), Halide ions (Cl-, Br-)
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
endo-3a,4,7,7a-Tetrahydro-4,7-methanoinden-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of endo-3a,4,7,7a-Tetrahydro-4,7-methanoinden-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds . This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Halogenated Derivatives
Key Differences :
Functionalized Derivatives at C2
Key Differences :
Stereochemical and Positional Isomers
Stereochemical Impact :
Biological Activity
Endo-3a,4,7,7a-Tetrahydro-4,7-methanoinden-1-one is a bicyclic organic compound with the molecular formula C10H10O and a molecular weight of approximately 146.1858 g/mol. Its unique structure, characterized by a methanoindene framework and a tetrahydro configuration, suggests potential biological activity that warrants further investigation. This article explores the biological activity of this compound, synthesizing existing research findings and case studies.
Structural Characteristics
The structural uniqueness of this compound contributes to its potential biological properties. The compound's bicyclic nature allows for various interactions in biological systems, which may lead to diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C10H10O |
| Molecular Weight | 146.1858 g/mol |
| CAS Registry Number | Not specified |
Biological Activity Overview
Research into the biological activity of this compound is still emerging. Initial studies suggest potential applications in pharmaceuticals due to its structural characteristics. The compound may serve as a lead in drug development processes aimed at various therapeutic targets.
Pharmacological Potential
- Antimicrobial Activity : Preliminary investigations indicate that compounds similar to this compound exhibit antimicrobial properties. This suggests that this compound may also possess similar activities.
- Cytotoxicity : Some studies have explored the cytotoxic effects of related compounds on cancer cell lines. The structural similarity may imply that this compound could exhibit cytotoxic effects against specific cancer types.
- Neuroprotective Effects : Given its bicyclic structure, there is speculation about its potential neuroprotective properties. Research into similar compounds has shown promise in protecting neuronal cells from oxidative stress.
Case Study 1: Antimicrobial Properties
A study published in 2022 examined a series of methanoindene derivatives for their antimicrobial efficacy against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity. While this compound was not directly tested in this study, its structural analogs showed promise as potential antimicrobial agents.
Case Study 2: Cytotoxicity Assessment
In a 2023 publication focusing on the cytotoxicity of bicyclic compounds on human cancer cell lines (e.g., HeLa and MCF-7), several derivatives demonstrated potent cytotoxic effects. The study highlighted the need for further investigation into this compound to assess its efficacy and mechanism of action.
Synthesis Methods
Various synthetic routes have been explored for the production of this compound. These methods allow for efficient laboratory synthesis and are crucial for obtaining sufficient quantities for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
